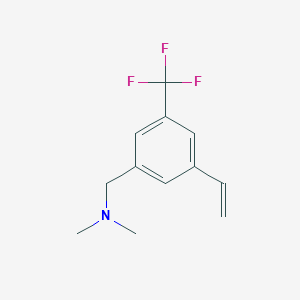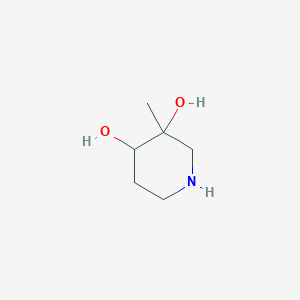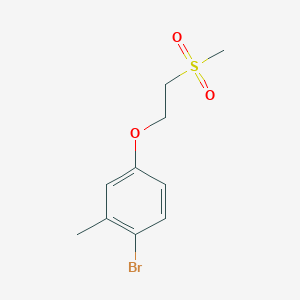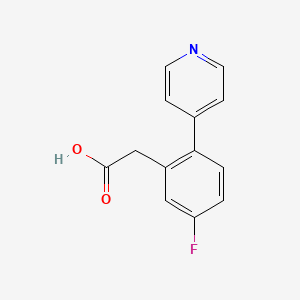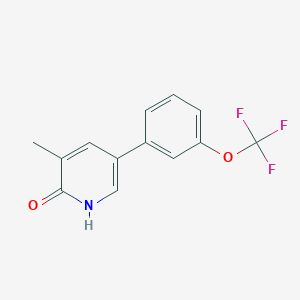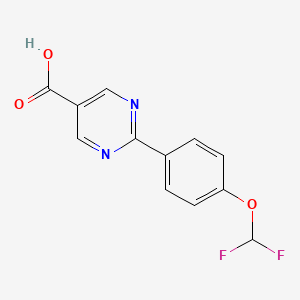
2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Difluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluoromethoxy group is introduced to a phenyl ring, which is then attached to the pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the difluoromethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is investigated for its potential as an anti-inflammatory agent. It has shown promise in inhibiting certain enzymes and pathways involved in inflammatory responses .
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-inflammatory activity, the compound inhibits enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are key players in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
4-[2-(Difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid: This compound is similar but lacks the difluoromethoxy group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the difluoromethoxy group in 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C12H8F2N2O3 |
|---|---|
Molecular Weight |
266.20 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F2N2O3/c13-12(14)19-9-3-1-7(2-4-9)10-15-5-8(6-16-10)11(17)18/h1-6,12H,(H,17,18) |
InChI Key |
QFHNYRRJIYVCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


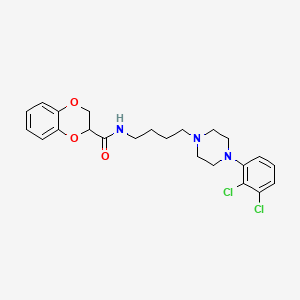
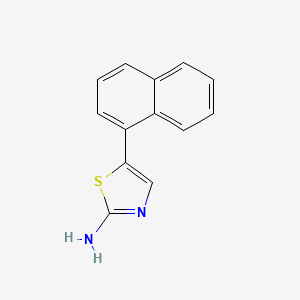
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
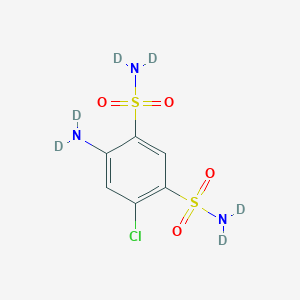
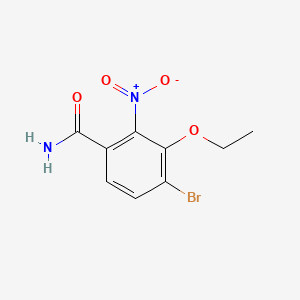
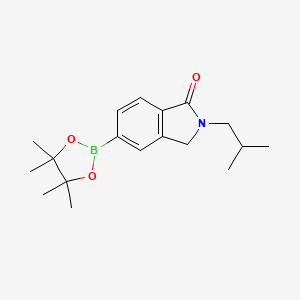
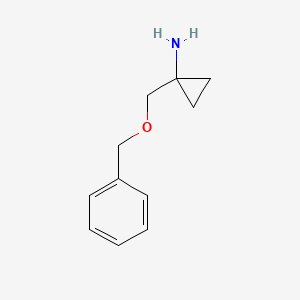
![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
